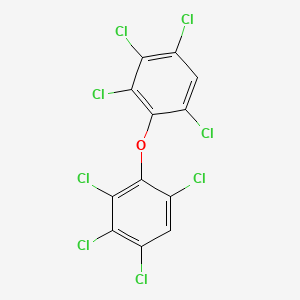
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile is an organic compound that features a pyridine ring substituted with a methyl group and a propene chain with three nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Propene Chain with Nitrile Groups: The propene chain with nitrile groups can be synthesized through a Knoevenagel condensation reaction between malononitrile and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for potential therapeutic uses.
Medicine: It could be investigated for its potential as a drug candidate or as a precursor to pharmaceuticals.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or interacting with other biomolecules. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,2-tricarbonitrile: Similar structure but with a different position of the nitrile groups.
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,4-tricarbonitrile: Another structural isomer with different nitrile group positions.
Uniqueness
The uniqueness of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile lies in its specific arrangement of functional groups, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
113525-73-8 |
|---|---|
Formule moléculaire |
C12H8N4 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
3-(6-methyl-1H-pyridin-2-ylidene)prop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9-3-2-4-12(16-9)11(8-15)5-10(6-13)7-14/h2-5,16H,1H3 |
Clé InChI |
NOKYUXLHSRHXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(=C(C=C(C#N)C#N)C#N)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



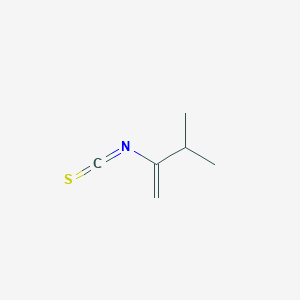
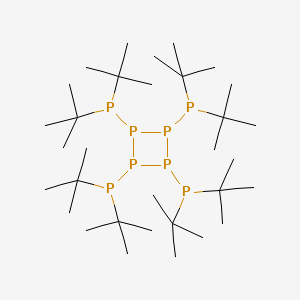
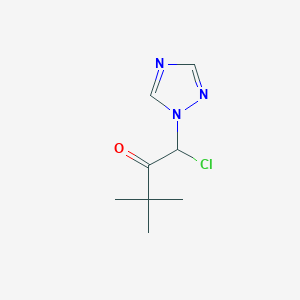
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

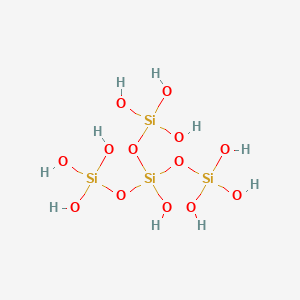
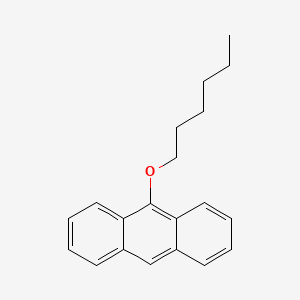
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)

